molecular formula C40H63N7O9 B13785068 tert-Butyloxycarbonyl-leucyl-alanyl-leucyl-alanyl-leucyl-tryptophan CAS No. 97399-67-2

tert-Butyloxycarbonyl-leucyl-alanyl-leucyl-alanyl-leucyl-tryptophan

Cat. No.: B13785068
CAS No.: 97399-67-2
M. Wt: 786.0 g/mol
InChI Key: HONCSONTYULELN-YLOAKAIZSA-N
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Description

tert-Butyloxycarbonyl-leucyl-alanyl-leucyl-alanyl-leucyl-tryptophan (Boc-Leu-Ala-Leu-Ala-Leu-Trp) is a synthetic peptide comprising alternating leucine (Leu) and alanine (Ala) residues, capped with a tryptophan (Trp) terminus and protected by a tert-butyloxycarbonyl (Boc) group at the N-terminus. The Boc group is widely used in peptide synthesis to shield reactive amine groups during stepwise elongation, enabling selective deprotection under acidic conditions (e.g., trifluoroacetic acid) .

Synthesis: The compound is synthesized via solid-phase or solution-phase methods. For example, Boc-protected amino acids (e.g., Boc-L-tryptophan) are activated using coupling agents like carbonyldiimidazole (CDI) and reacted with subsequent amino acids. details a related synthesis where Boc-L-tryptophan, CDI, and an amine derivative yielded a Boc-protected intermediate with 90.5% efficiency over two steps . Post-synthesis, purification involves chromatography (e.g., silica gel) and recrystallization .

Properties

CAS No.

97399-67-2

Molecular Formula

C40H63N7O9

Molecular Weight

786.0 g/mol

IUPAC Name

(2S)-3-(1H-indol-3-yl)-2-[[(2S)-4-methyl-2-[[(2S)-2-[[(2S)-4-methyl-2-[[(2S)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]propanoyl]amino]pentanoyl]amino]propanoyl]amino]pentanoyl]amino]propanoic acid

InChI

InChI=1S/C40H63N7O9/c1-21(2)16-29(44-33(48)25(8)43-36(51)31(18-23(5)6)47-39(55)56-40(9,10)11)35(50)42-24(7)34(49)45-30(17-22(3)4)37(52)46-32(38(53)54)19-26-20-41-28-15-13-12-14-27(26)28/h12-15,20-25,29-32,41H,16-19H2,1-11H3,(H,42,50)(H,43,51)(H,44,48)(H,45,49)(H,46,52)(H,47,55)(H,53,54)/t24-,25-,29-,30-,31-,32-/m0/s1

InChI Key

HONCSONTYULELN-YLOAKAIZSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyloxycarbonyl-leucyl-alanyl-leucyl-alanyl-leucyl-tryptophan typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The Boc group is used to protect the amine groups of the amino acids during the synthesis process .

    Initial Coupling: The synthesis begins with the attachment of the first amino acid (tryptophan) to the resin.

    Deprotection: The Boc group is removed using trifluoroacetic acid (TFA) to expose the amine group.

    Coupling: The next amino acid (leucine) is coupled to the exposed amine group using a coupling reagent such as diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (alanyl, leucyl, alanyl, leucyl).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent such as hydrogen fluoride (HF).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

tert-Butyloxycarbonyl-leucyl-alanyl-leucyl-alanyl-leucyl-tryptophan undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major product formed from these reactions is the desired peptide, this compound, along with by-products such as diisopropylurea (from DIC) and trifluoroacetate salts (from TFA) .

Scientific Research Applications

tert-Butyloxycarbonyl-leucyl-alanyl-leucyl-alanyl-leucyl-tryptophan has several scientific research applications:

    Chemistry: Used as a model peptide in studies of peptide synthesis and deprotection strategies.

    Biology: Investigated for its potential role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based vaccines.

    Industry: Utilized in the development of peptide-based materials and nanotechnology.

Mechanism of Action

The mechanism of action of tert-Butyloxycarbonyl-leucyl-alanyl-leucyl-alanyl-leucyl-tryptophan involves its interaction with specific molecular targets and pathways. The Boc group protects the amine groups during synthesis, allowing for the formation of the desired peptide sequence. Upon deprotection, the peptide can interact with target proteins or receptors, influencing biological processes such as signal transduction and cellular communication .

Comparison with Similar Compounds

Research Findings and Limitations

  • Mechanistic Insights : ’s discussion of Rag GTPases and mTORC1 localization suggests peptides with hydrophobic motifs (e.g., Leu-Ala repeats) could influence intracellular trafficking, though direct links remain unexplored .
  • Analytical Challenges: Quantification via Folin phenol () may underestimate concentration due to Trp’s UV absorption interference .
  • Safety Profile : Higher WGK rating (3) compared to Fmoc analogs (typically WGK 1–2) necessitates stricter handling protocols .

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